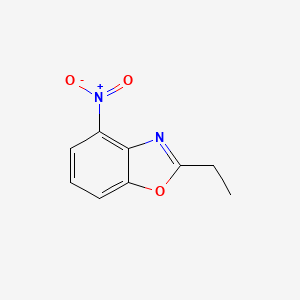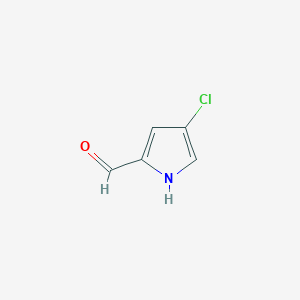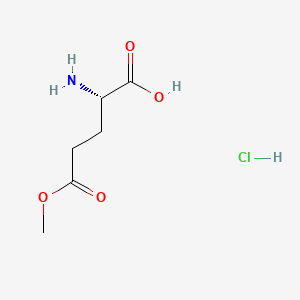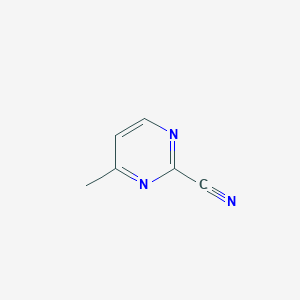
2-Ethyl-4-nitro-1,3-benzoxazole
概要
説明
2-Ethyl-4-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science. The presence of both nitrogen and oxygen atoms in the benzoxazole ring imparts unique chemical properties to these compounds.
科学的研究の応用
2-Ethyl-4-nitro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
作用機序
Target of Action
2-Ethyl-4-nitro-1,3-benzoxazole, a derivative of benzoxazole, has been found to exhibit a wide range of biological activities. The primary targets of this compound are various types of bacteria and fungi . It has been shown to be effective against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Mode of Action
Benzoxazole derivatives have been found to interact efficiently with biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Result of Action
The result of the action of this compound is the inhibition of the growth of various bacteria and fungi . The compound has shown significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .
Safety and Hazards
将来の方向性
Benzoxazole derivatives, including 2-Ethyl-4-nitro-1,3-benzoxazole, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials. They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research could focus on exploring new synthetic strategies and applications for these compounds .
生化学分析
Biochemical Properties
2-Ethyl-4-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of DNA topoisomerases, which are crucial enzymes involved in DNA replication and transcription . Additionally, this compound exhibits binding interactions with bacterial cell wall synthesis enzymes, thereby exerting its antimicrobial effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . In bacterial cells, this compound disrupts cell wall synthesis, resulting in cell lysis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with DNA topoisomerases prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication . Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species, leading to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization within cells can also influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Its localization can also affect its interactions with other biomolecules and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole typically involves the nitration of 2-ethylbenzoxazole. One common method is the electrophilic substitution reaction where 2-ethylbenzoxazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
化学反応の分析
Types of Reactions
2-Ethyl-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethyl-4-amino-1,3-benzoxazole.
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation: 2-Carboxy-4-nitro-1,3-benzoxazole.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-nitro-1,3-benzoxazole
- 2-Ethyl-5-nitro-1,3-benzoxazole
- 2-Ethyl-4-amino-1,3-benzoxazole
Uniqueness
2-Ethyl-4-nitro-1,3-benzoxazole is unique due to the specific positioning of the nitro group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the ethyl group at the 2-position also influences its lipophilicity and overall pharmacokinetic properties.
特性
IUPAC Name |
2-ethyl-4-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-8-10-9-6(11(12)13)4-3-5-7(9)14-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXERROAGDLLQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476978 | |
| Record name | 2-Ethyl-4-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477603-34-2 | |
| Record name | 2-Ethyl-4-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)










